molecular formula C22H20N4O4 B11184955 ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate

ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate

Cat. No.: B11184955
M. Wt: 404.4 g/mol
InChI Key: HREMGDIYIXNOLT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate is a complex organic compound that features a unique structure combining an imidazo[1,2-b]pyrazole core with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and the imidazo[1,2-b]pyrazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 4-[[2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C22H20N4O4/c1-2-30-22(29)15-8-10-16(11-9-15)24-19(27)12-18-21(28)25-20-17(13-23-26(18)20)14-6-4-3-5-7-14/h3-11,13,18H,2,12H2,1H3,(H,24,27)(H,25,28)

InChI Key

HREMGDIYIXNOLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=CC=C4

Origin of Product

United States

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